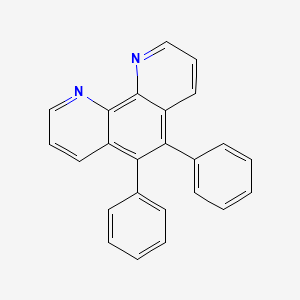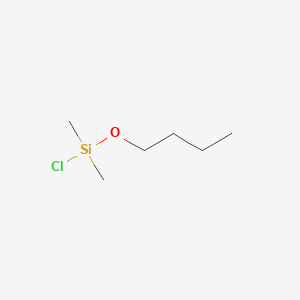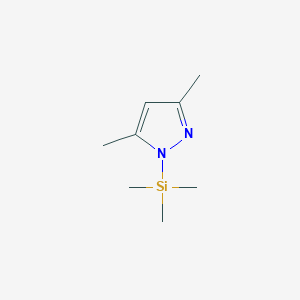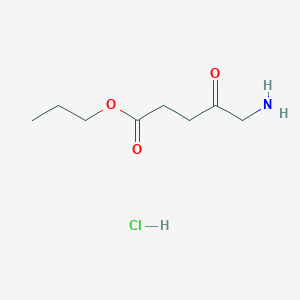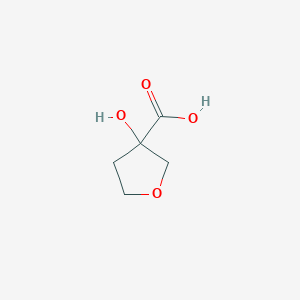![molecular formula C10H14N2O4 B3048903 [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1855891-13-2](/img/structure/B3048903.png)
[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
説明
The compound “[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is a pyrazole derivative with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety . The Boc group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, the Boc group can typically be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecule likely contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The tert-butoxycarbonyl group is attached to one of the nitrogen atoms in the pyrazole ring, and the acetic acid moiety is likely attached to the 3-position of the pyrazole ring .Chemical Reactions Analysis
The Boc group can be removed from the molecule using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a useful reaction if the amine needs to be freed for further reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the Boc group would increase the overall molecular weight and size of the molecule .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” (also known as “2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid”), focusing on six unique applications:
Peptide Synthesis
[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid: is commonly used in peptide synthesis due to its ability to protect amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in the synthesis of peptides. It helps in preventing unwanted side reactions during the formation of peptide bonds . The Boc group can be easily removed under mild acidic conditions, making it a versatile tool in the stepwise synthesis of peptides.
Drug Development
In drug development, [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid serves as a building block for the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the pyrazole ring, which is a common motif in many biologically active molecules. This compound can be used to synthesize inhibitors, agonists, and other therapeutic agents targeting specific enzymes or receptors .
Organic Synthesis
This compound is valuable in organic synthesis for the preparation of complex molecules. The Boc-protected pyrazole can be used in various reactions to introduce the pyrazole moiety into larger structures. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals . The Boc group provides stability during these reactions and can be removed when necessary to reveal the active pyrazole group.
Material Science
In material science, [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is used in the synthesis of polymers and other materials. The pyrazole ring can impart unique electronic and structural properties to the materials, making them suitable for applications in electronics, coatings, and other advanced materials . The Boc group helps in controlling the reactivity of the pyrazole during polymerization processes.
Bioconjugation
Bioconjugation involves the attachment of biomolecules to other molecules, such as drugs or imaging agents, to enhance their functionality. [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can be used to introduce pyrazole groups into biomolecules, facilitating their conjugation with other entities. This is particularly useful in the development of targeted therapies and diagnostic tools .
将来の方向性
作用機序
Target of Action
The compound, also known as “2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid”, is primarily used as a rigid linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction triggers the ubiquitination and subsequent degradation of the target protein . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . By promoting the degradation of specific proteins, the compound can influence various downstream effects depending on the function of the target protein .
Pharmacokinetics
Like other protac linkers, it is likely designed to optimize drug-like properties .
Result of Action
The primary result of the compound’s action is the degradation of the target protein . This can have various molecular and cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to form a ternary complex with the target protein and E3 ligase . Additionally, the presence of other molecules could potentially interfere with the compound’s action .
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)7-4-5-12(11-7)6-8(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVOTCGQWOONAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184539 | |
| Record name | 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | |
CAS RN |
1855891-13-2 | |
| Record name | 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855891-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)


![1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3048827.png)
